

Analytical Methods for Fleroxacin Determination by HPLC

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Compound Focus: Fleroxacin

CAS No.: 79660-72-3

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The table below summarizes the core parameters for different HPLC methods as described in the literature for the analysis of **fleroxacin**.

Application / Matrix	Stationary Phase (Column)	Mobile Phase Composition (v/v/v)	Detection Method	Linear Range	Limit of Detection	Sample Preparation	Key Features / Applications
Human Serum [1]	Hisep Shielded Hydrophobic Phase	18:82:0.5 Acetonitrile-Water-Triethylamine (pH 6.5 with H ₃ PO ₄)	Fluorescence: Ex 286 nm, Em 453 nm	10 - 5000 µg/L	2.5 µg/L (S/N=4)	Direct serum injection	Direct injection of serum; high selectivity
Human Plasma [2]	Diamonsil C ₁₈	20:80 Acetonitrile-1% Triethylamine (pH 4.8 with H ₃ PO ₄)	Fluorescence: Ex 290 nm, Em 458 nm	0.025 - 8.0 mg/L	Not specified	Protein precipitation with methanol	Suitable for pharmacokinetic studies
Serum and Urine [3]	C ₁₈	Not specified in detail	Fluorescence	Measurable from 5 µg/L	5 µg/L	Serum: extraction; Urine: dilution	Highly sensitive; for pharmacokinetics
Pharmaceutical Tablets [4]	YMC Pack ODS-AQ	50:50:0.5 Acetonitrile-Water-Triethylamine (pH 6.30 with H ₃ PO ₄)	UV at 280 nm	0.01 - 1.30 µg/mL	4.8 ng/mL	Dissolution and dilution	Separation of photo-degradation products

Application / Matrix	Stationary Phase (Column)	Mobile Phase Composition (v/v/v)	Detection Method	Linear Range	Limit of Detection	Sample Preparation	Key Features / Applications
Pharmaceutical Tablets [4]	Supelco LC Hisep	15:85:0.5 Acetonitrile-Water-Triethylamine (pH 6.85 with H ₃ PO ₄)	UV at 280 nm	0.01 - 1.30 µg/mL	4.8 ng/mL	Dissolution and dilution	Alternative method for tablets

Detailed Experimental Protocols

Protocol 1: Determination of Fleroxacin in Human Serum using Direct Injection [1]

This method uses a Hisep column, which is designed to handle direct injection of protein-containing matrices like serum.

- **Sample Preparation:** Thaw frozen serum samples and centrifuge at 10,000 × g for 5 minutes. The supernatant can be directly injected into the HPLC system without further processing.
- **Chromatographic Conditions:**
 - **Column:** Hisep shielded hydrophobic phase column (e.g., 150 × 4.6 mm, 5 µm).
 - **Mobile Phase:** 18:82:0.5 (v/v/v) mixture of Acetonitrile-Water-Triethylamine. Adjust the pH to **6.50** with phosphoric acid.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** Fluorescence detector with **excitation at 286 nm** and **emission at 453 nm**.
 - **Injection Volume:** 20 µL.
- **System Suitability:** The retention time for **fleroxacin** under these conditions is approximately 7.5 minutes, with no interference from serum components.

Protocol 2: Determination of Fleroxacin in Human Plasma using Protein Precipitation [2]

This method employs a common C₁₈ column and a simple sample preparation technique.

- **Sample Preparation:** To 200 µL of plasma sample, add 400 µL of methanol. Vortex mix for 1 minute and then centrifuge at 12,000 × g for 10 minutes. Collect the supernatant for HPLC analysis.
- **Chromatographic Conditions:**
 - **Column:** Diamonsil C₁₈ column (e.g., 150 × 4.6 mm, 5 µm).
 - **Mobile Phase:** 20:80 (v/v) mixture of Acetonitrile and 1% Triethylamine solution. Adjust the pH to **4.80** with phosphoric acid.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** Fluorescence detector with **excitation at 290 nm** and **emission at 458 nm**.
 - **Injection Volume:** 20 µL.

- **Validation:** This method has been validated with a linear range of 0.025–8.00 mg/L, and accuracies (mean recovery) between 99.1% and 100.9%.

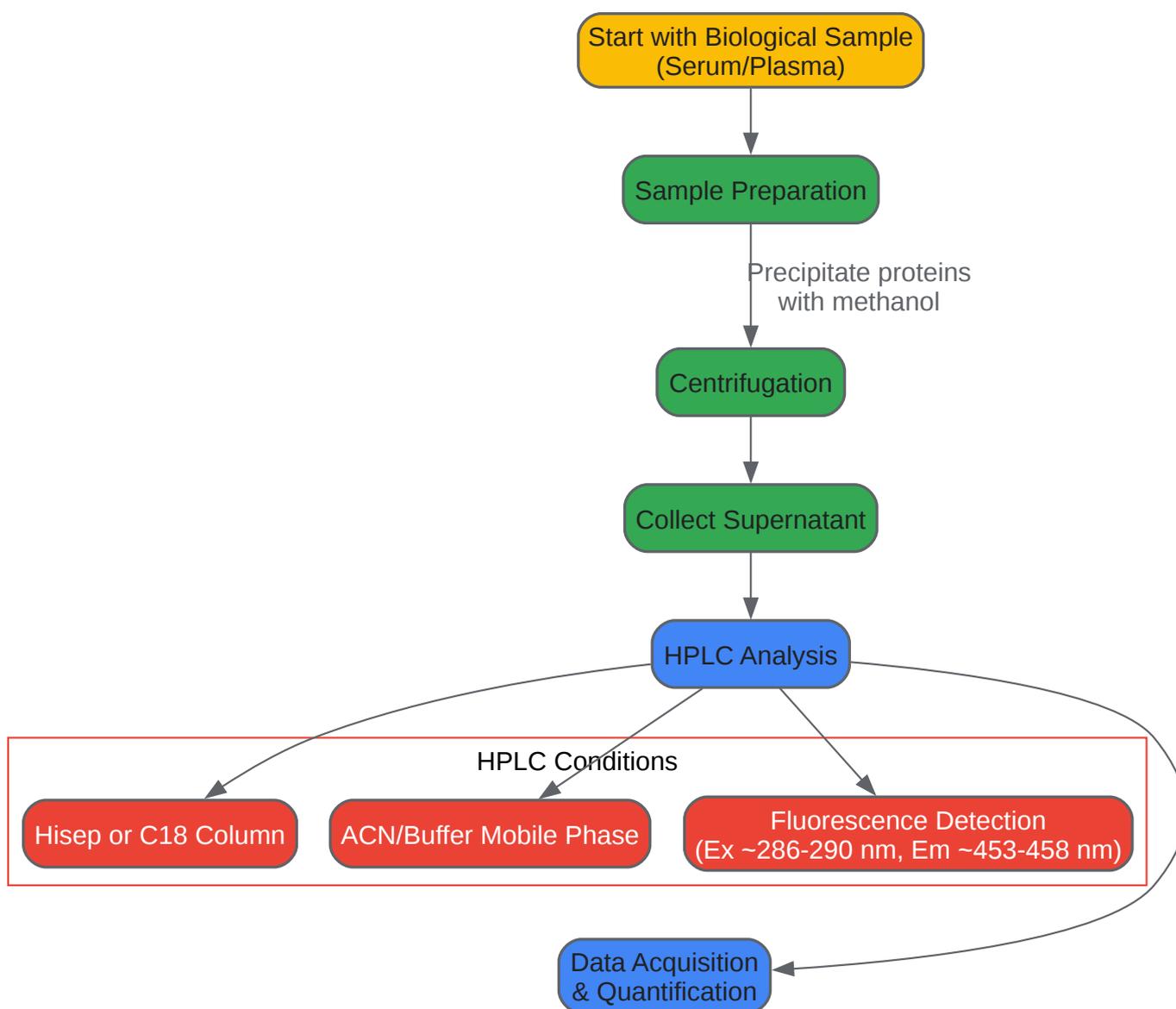
Protocol 3: Analysis of Fleroxacin and its Photo-degradation Products in Tablets [4]

This method is quality control-oriented and can separate **fleroxacin** from its degradation products.

- **Sample Preparation:** Crush and powder twenty tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of **fleroxacin**, dissolve in the mobile phase, and dilute to volume. Filter the solution through a 0.45- μ m membrane filter before injection.
- **Chromatographic Conditions:**
 - **Column:** YMC Pack ODS-AQ column.
 - **Mobile Phase:** 50:50:0.5 (v/v/v) mixture of Acetonitrile-Water-Triethylamine. Adjust the pH to **6.30** with phosphoric acid.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detector set at **280 nm**.
 - **Injection Volume:** 20 μ L.
- **Application:** This method can resolve up to ten photo-degradation products, making it suitable for stability studies.

Experimental Workflow for Serum/Plasma Analysis

The following diagram illustrates the logical sequence of steps involved in a typical HPLC analysis of **fleroxacin** from a biological sample.



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Key Practical Considerations for Method Implementation

- **Detection Choice:** **Fluorescence detection** is highly recommended for biological samples due to its superior sensitivity and selectivity for **floxacin**, with LODs in the low $\mu\text{g/L}$ range [1] [3]. **UV detection** is a viable, though less sensitive, option for analyzing pharmaceutical formulations with higher drug concentrations [4] [5].
- **pH Control:** The retention time and selectivity of **floxacin** are strongly influenced by the pH of the mobile phase. Meticulous adjustment and control of pH are critical for achieving reproducible results [1] [4].
- **Stability Studies:** For stability-indicating methods, the ODS-AQ column with a mildly acidic mobile phase (pH ~6.3) has been demonstrated to effectively separate **floxacin** from its photo-degradation products [4]. The primary degradation pathways involve oxidative ring opening and defluorination [6].

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